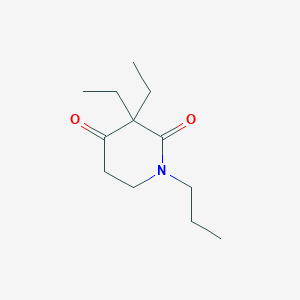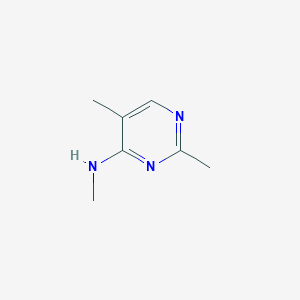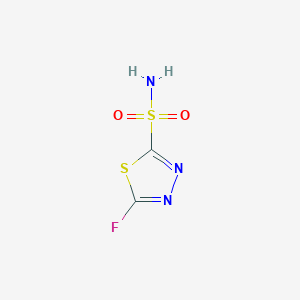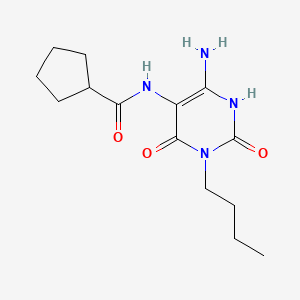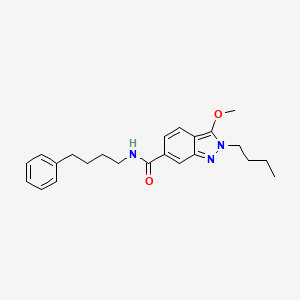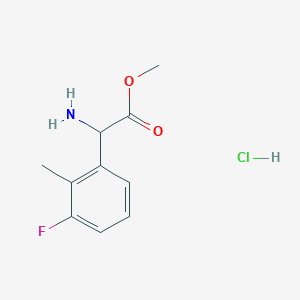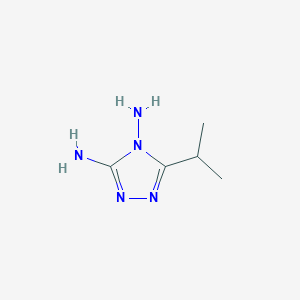
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method is the cyclization of 3-amino-1,2,4-triazole derivatives with isopropyl-substituted aldehydes . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide are typically employed.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells . Additionally, it interacts with various biological receptors through hydrogen-bonding and dipole interactions .
Comparaison Avec Des Composés Similaires
3,5-Diamino-1,2,4-triazole (Guanazole): Another triazole derivative with similar biological activities.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: A compound with comparable antimicrobial properties.
Uniqueness: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine stands out due to its specific isopropyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C5H11N5 |
|---|---|
Poids moléculaire |
141.18 g/mol |
Nom IUPAC |
5-propan-2-yl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)4-8-9-5(6)10(4)7/h3H,7H2,1-2H3,(H2,6,9) |
Clé InChI |
YPRVMRWVQPMBJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(N1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


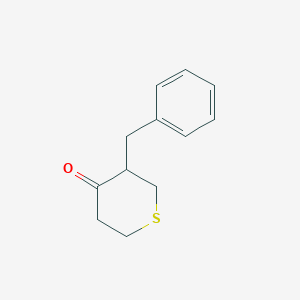
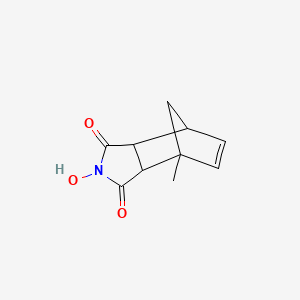

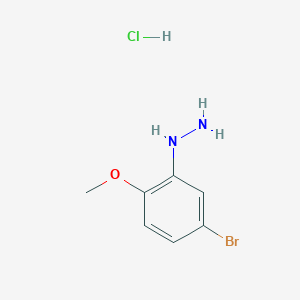
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
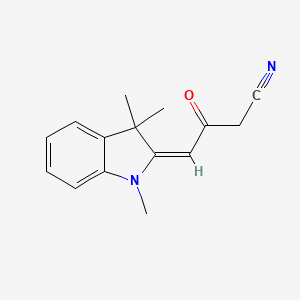
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
